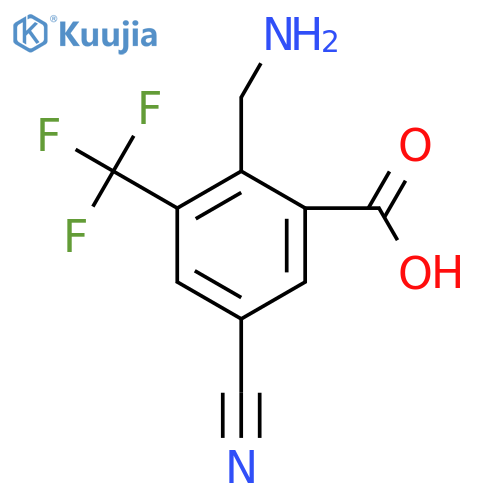

Cas no 1807094-23-0 (2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid)

1807094-23-0 structure

商品名:2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid

CAS番号:1807094-23-0

MF:C10H7F3N2O2

メガワット:244.169992685318

CID:4946611

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid

-

- インチ: 1S/C10H7F3N2O2/c11-10(12,13)8-2-5(3-14)1-6(9(16)17)7(8)4-15/h1-2H,4,15H2,(H,16,17)

- InChIKey: ZTKYKCLEGMVPKF-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C#N)C=C(C(=O)O)C=1CN)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 347

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 87.1

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019193-500mg |

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid |

1807094-23-0 | 97% | 500mg |

863.90 USD | 2021-06-18 | |

| Alichem | A015019193-1g |

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid |

1807094-23-0 | 97% | 1g |

1,534.70 USD | 2021-06-18 | |

| Alichem | A015019193-250mg |

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid |

1807094-23-0 | 97% | 250mg |

499.20 USD | 2021-06-18 |

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1807094-23-0 (2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬